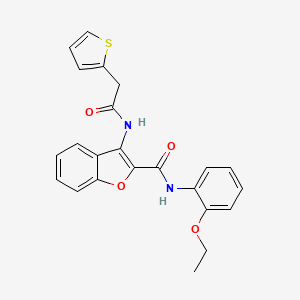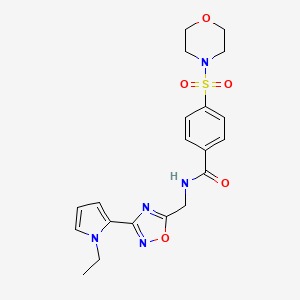
1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H17N3O4 and its molecular weight is 387.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metal-Free Synthesis Approaches
Metal and Phosgene-Free Synthesis : A significant advancement is the development of a concise, metal and phosgene-free synthetic route to potentially bioactive 1H-quinazoline-2,4-dione derivatives through selenium-catalyzed carbonylation of o-nitrobenzamides under mild conditions (Wu & Yu, 2010). This method offers an environmentally friendly alternative to traditional synthesis methods, minimizing the use of hazardous materials.
Eco-Efficient Synthesis
Pilot Plant Scale Eco-Efficient Synthesis : An eco-efficient process has been developed for the synthesis of 1-H-quinazoline-2,4-diones on a pilot-plant scale. This process is notable for its use of water as the reaction medium throughout all stages, achieving near-quantitative yields and generating minimal waste. This methodology underscores the potential for green chemistry in large-scale industrial applications (Connolly, McGarry, & Sukhtankar, 2005).
Novel Synthetic Routes
Facile and Efficient Synthesis : Research has explored the synthesis of quinazoline-2,4(1H,3H)-diones via novel routes, such as the efficient one-pot synthesis of spiroindolinone-quinazolines and the synthesis through sequential hydrogenation condensation. These methods highlight the versatility and adaptability of synthetic strategies to produce quinazoline derivatives under varied conditions (Hu et al., 2011); (Wang et al., 2018).
Applications in Biological Systems
Laser Flash Photolysis of Caged ATP : The utilization of 2-nitrobenzyl derivatives, such as in the synthesis of "caged ATP," highlights an innovative application in biological studies. This approach allows for the rapid generation of ATP in situ, offering a powerful tool for kinetic and structural investigations of biological systems (McCray et al., 1980).
Green Chemistry Perspectives
Chemical Fixation of CO2 : The chemical fixation of CO2 into valuable compounds like quinazoline-2,4(1H,3H)-diones represents a forward-thinking approach to green chemistry. This process not only provides a method for the synthesis of important intermediates in the pharmaceutical industry but also contributes to the broader goals of sustainable chemistry by utilizing CO2 as a raw material (Vessally et al., 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-nitrobenzaldehyde with p-toluidine to form 3-nitro-N-(p-tolyl)benzamide, which is then cyclized with phthalic anhydride to form the target compound.", "Starting Materials": [ "3-nitrobenzaldehyde", "p-toluidine", "phthalic anhydride", "acetic anhydride", "sulfuric acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzaldehyde (1.0 equiv) and p-toluidine (1.2 equiv) in acetic anhydride and add a catalytic amount of sulfuric acid. Heat the mixture at reflux for 2 hours to form 3-nitro-N-(p-tolyl)benzamide.", "Step 2: Cool the reaction mixture to room temperature and add sodium acetate to neutralize the mixture. Filter the solid product and wash with water to obtain the crude product.", "Step 3: Dissolve the crude product in ethanol and add phthalic anhydride (1.2 equiv). Heat the mixture at reflux for 4 hours to form the target compound, 1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione.", "Step 4: Cool the reaction mixture to room temperature and filter the solid product. Wash with water and recrystallize from ethanol to obtain the pure product." ] } | |
CAS番号 |
899782-07-1 |
分子式 |
C22H17N3O4 |
分子量 |
387.395 |
IUPAC名 |
3-(4-methylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C22H17N3O4/c1-15-9-11-17(12-10-15)24-21(26)19-7-2-3-8-20(19)23(22(24)27)14-16-5-4-6-18(13-16)25(28)29/h2-13H,14H2,1H3 |
InChIキー |
FBYLOVBPBFXZKD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2944314.png)
![2-(4-fluorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2944315.png)

![N-[2-(2-Ethoxyethoxy)quinolin-6-yl]prop-2-enamide](/img/structure/B2944320.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2944327.png)
![1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2944329.png)
![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2944332.png)

![[4-(2-Iodoethynyl)phenyl]methanol](/img/structure/B2944336.png)

